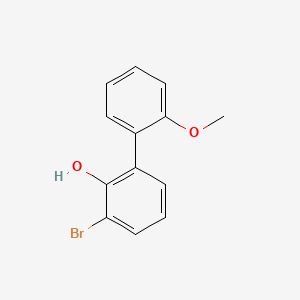

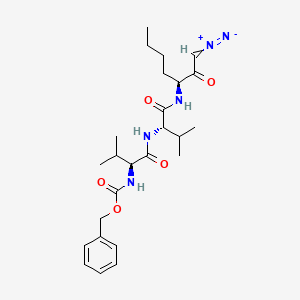

![molecular formula C33H40O7 B1146233 (17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione CAS No. 151803-45-1](/img/structure/B1146233.png)

(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eupenifeldin is a cytotoxic bistropolone isolate derived from the fungus Eupenicillium brefeldianum . It is known for its unique pentacyclic structure and significant biological activities, including anticancer, antifungal, and antimalarial properties . The compound’s molecular formula is C33H40O7, and it has a molar mass of 548.676 g·mol−1 .

Vorbereitungsmethoden

Eupenifeldin wird typischerweise aus Kulturen von Eupenicillium brefeldianum durch Extraktion und Kristallisation isoliert . Die synthetischen Wege für Eupenifeldin umfassen komplexe biosynthetische Pfade, einschließlich der Verwendung neuartiger Enzyme und ungewöhnlicher enzymatischer Reaktionen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Fermentationsbedingungen von Eupenicillium brefeldianum, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Eupenifeldin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Eupenifeldin, die auf ihre verbesserte biologische Aktivität untersucht werden .

Wissenschaftliche Forschungsanwendungen

Eupenifeldin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung zur Untersuchung von Bistropolonstrukturen und deren Reaktivität.

Medizin: Die Verbindung wird auf ihr Potenzial als Antikrebsmittel untersucht, insbesondere in Modellen für Eierstockkrebs.

Industrie: Eupenifeldin wird bei der Entwicklung lokaler Arzneimittelabgabesysteme für die Krebsbehandlung eingesetzt.

5. Wirkmechanismus

Eupenifeldin übt seine Wirkungen durch mehrere Mechanismen aus. Es induziert Zytotoxizität in Krebszellen, indem es Caspasen aktiviert und Autophagie fördert . Die Verbindung interagiert auch mit molekularen Zielstrukturen, die an der Ferroptose beteiligt sind, obwohl dieser Weg nicht vollständig validiert ist . Die Induktion von Autophagie trägt signifikant zu seinem zytotoxischen Mechanismus bei .

Wirkmechanismus

Eupenifeldin exerts its effects through multiple mechanisms. It induces cytotoxicity in cancer cells by activating caspases and promoting autophagy . The compound also interacts with molecular targets involved in ferroptosis, although this pathway is not fully validated . The induction of autophagy contributes significantly to its cytotoxic mechanism .

Vergleich Mit ähnlichen Verbindungen

Eupenifeldin wird mit anderen ähnlichen Verbindungen wie Pycnidion und Neosetophomone B verglichen . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und Wirkmechanismen. Eupenifeldin ist einzigartig aufgrund seiner starken zytotoxischen Wirkungen und seiner Fähigkeit, Autophagie zu induzieren . Andere ähnliche Verbindungen umfassen Xenovulene B und 4-Hydroxyxenovulene B, die ebenfalls bioaktive Eigenschaften aufweisen .

Eigenschaften

CAS-Nummer |

151803-45-1 |

|---|---|

Molekularformel |

C33H40O7 |

Molekulargewicht |

548.7 g/mol |

IUPAC-Name |

(1S,3S,4S,14R,17E,20S)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |

InChI |

InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)/b8-7+/t20-,21-,30-,32-,33-/m0/s1 |

InChI-Schlüssel |

BWTQHPFSWXJOGP-YLLNCWMYSA-N |

SMILES |

CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |

Isomerische SMILES |

CC1=C2C[C@H]3C[C@@H]([C@@]4([C@@H](CC5=C(C=C(C(=O)C=C5O4)O)C)CC(/C=C/C[C@@]3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |

Kanonische SMILES |

CC1=C2CC3CC(C4(C(CC5=C(C=C(C(=O)C=C5O4)O)C)CC(C=CCC3(OC2=CC(=O)C(=C1)O)C)(C)C)C)O |

Synonyme |

EUPENIFELDIN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.